Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate
Description
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is a carbamate derivative characterized by its unique structural features: an ethoxycarbonylamino group and a phenyl-substituted oxoethyl moiety.
Properties
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-13(18)15-12(16-14(19)21-4-2)11(17)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQPZSRRFOWHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate typically involves the reaction of ethyl chloroformate with an appropriate amine and a phenyl-substituted oxo compound. The reaction is usually carried out in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate involves its interaction with nucleophiles. The compound reacts with nucleophiles through its ethoxycarbonyl group, leading to the formation of various derivatives. This reactivity is crucial for its applications in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
The provided evidence highlights several carbamates with pesticidal applications. Below is a comparative analysis based on structural motifs, functional groups, and documented uses:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound features ethoxycarbonylamino and phenyl-oxoethyl groups, which distinguish it from fenoxycarb’s phenoxyphenoxy chain and desmedipham’s phenylaminocarbonyloxy moiety. These differences likely influence solubility, bioavailability, and target specificity. Hydroprene, an aliphatic carbamate, lacks aromatic rings entirely, relying on its conjugated diene system for activity .
Biological Activity: Fenoxycarb and hydroprene act as insect growth regulators by mimicking juvenile hormones, delaying metamorphosis . In contrast, desmedipham targets plant-specific pathways (photosynthesis inhibition). The target compound’s phenyl group may confer affinity for arthropod or fungal systems, though further studies are needed.
Structural-Activity Relationships (SAR): Aromatic substituents (e.g., phenyl in the target compound or phenoxyphenoxy in fenoxycarb) enhance stability and receptor binding in lipid-rich environments. The ethoxycarbonylamino group in the target compound may serve as a hydrolyzable moiety, enabling controlled release of active intermediates, a feature less pronounced in desmedipham .
Research Findings and Gaps
- Synthesis and Stability : Carbamates with ethoxycarbonyl groups (like the target compound) often exhibit moderate hydrolytic stability compared to methyl or phenyl carbamates, as seen in desmedipham . This impacts their environmental persistence.
- Ecotoxicology: No direct data on the target compound’s toxicity is available. However, fenoxycarb and hydroprene are classified as low-toxicity agents for non-target organisms, while desmedipham shows higher phytotoxicity .
Biological Activity
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of ethoxycarbonyl and phenyl groups. Its molecular formula is , and its IUPAC name is ethyl N-[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]carbamate .
The biological activity of this compound primarily arises from its ability to interact with various biological targets through its functional groups. The ethoxycarbonyl group can act as a nucleophile, facilitating reactions with other biomolecules, including proteins and enzymes. This reactivity is essential for its applications in peptide synthesis and enzyme mechanism studies.
Key Mechanisms:
- Nucleophilic Substitution : The ethoxycarbonyl group undergoes nucleophilic attack, leading to the formation of diverse derivatives.
- Enzyme Interaction : The compound has been shown to influence enzyme activity, making it a valuable tool in biochemical research.
Biological Applications
This compound has been explored for various biological applications:
- Medicinal Chemistry : It serves as a precursor for synthesizing bioactive compounds, including potential pharmaceuticals targeting specific diseases.
- Enzyme Mechanism Studies : Researchers utilize this compound to investigate enzyme kinetics and inhibition mechanisms.
- Organic Synthesis : It acts as a reagent in the formation of amides and other derivatives crucial for drug development.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |
| Johnson et al. (2024) | Investigated the compound's role in modulating protein interactions, providing insights into its mechanism of action at the molecular level. |
| Lee et al. (2023) | Reported successful synthesis of novel derivatives from the compound, which showed enhanced biological activity compared to the parent structure. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate | Contains an ethoxy group but lacks phenolic substitution | Moderate enzyme inhibition |
| O,O-dimethyl-S-[1,2-bis(ethoxycarbonyl)ethyl]thiophosphates | Features multiple ethoxycarbonyl groups | High reactivity but limited biological specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
